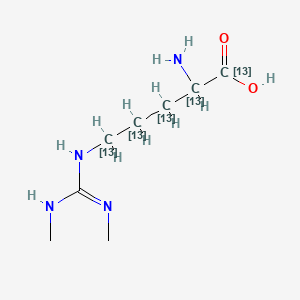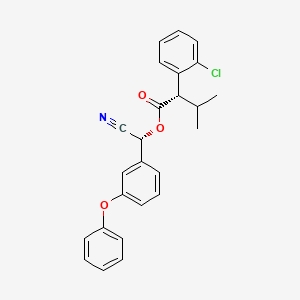![molecular formula C13H10Cl3N3O B13854043 5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine and 5-chloro-2-aminobenzamide as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: A precursor in the synthesis of 5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide.
4-amino-2,6-dichloropyridine: Another chlorinated pyridine derivative with similar chemical properties.
5-chloro-4,6-dimethoxypyrimidin-2-amine: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a benzamide group and a chlorinated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H10Cl3N3O |
|---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C13H10Cl3N3O/c1-17-13(20)8-4-7(14)2-3-10(8)19-11-5-12(16)18-6-9(11)15/h2-6H,1H3,(H,17,20)(H,18,19) |
InChI Key |
HAPWDSMLIWSCHX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)NC2=CC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)

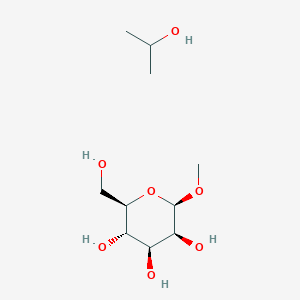

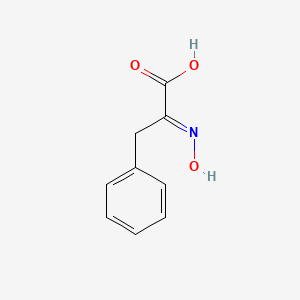
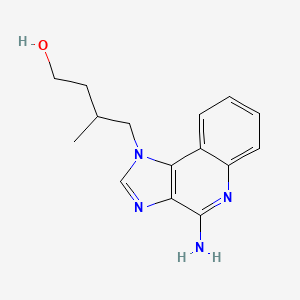
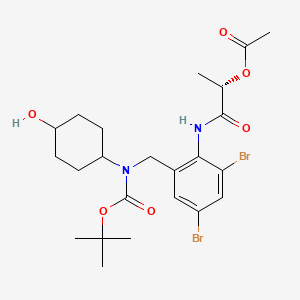
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)

